2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride

Lipophilicity ADME Prediction Molecular Design

Peptide hit-to-lead campaigns often stall when glycine or Chg residues lack conformational constraint and H-bond functionality. 2-Amino-2-(3-methoxycyclohexyl)acetic acid HCl solves this by delivering a pre-built, conformationally restricted α-amino acid with a 3-methoxy H-bond acceptor. • Enables systematic SAR with (2S)- and (2R)- enantiomers cataloged and available • Hydrochloride salt enhances aqueous solubility (XLogP -2.0) and storage stability for reproducible assays • Supplied at ≥95% purity for consistent R&D workflows; ideal for peptidomimetic lead optimization and chemical probe synthesis.

Molecular Formula C9H18ClNO3
Molecular Weight 223.7 g/mol
CAS No. 1803571-33-6
Cat. No. B1379679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride
CAS1803571-33-6
Molecular FormulaC9H18ClNO3
Molecular Weight223.7 g/mol
Structural Identifiers
SMILESCOC1CCCC(C1)C(C(=O)O)N.Cl
InChIInChI=1S/C9H17NO3.ClH/c1-13-7-4-2-3-6(5-7)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H
InChIKeyGVLBNKXHPNEMPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride Overview


2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (CAS 1803571-33-6) is a non-proteinogenic, α-substituted amino acid derivative featuring a 3-methoxycyclohexyl side chain on the glycine α-carbon. With a molecular weight of 223.70 g/mol (free base 187.24 g/mol) and a hydrochloride salt form that enhances aqueous solubility [1], it belongs to the broader class of cyclohexylglycine analogs that are widely employed as conformationally constrained building blocks in peptide and medicinal chemistry [2]. The compound is commercially available at ≥95% purity and is supplied exclusively for research and development purposes [1].

1
Conformationally constrained peptide building block
3-methoxycyclohexyl side chain for spatial constraint
2
Hydrochloride salt for reproducible aqueous workflows
Enhanced handling and solubility vs. free base
3
Both (S)- and (R)-enantiomers cataloged
Supports stereochemistry-activity relationship studies

2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride Differentiation


Within the cyclohexylglycine family, the position of the methoxy substituent on the cyclohexane ring critically alters the compound's physicochemical and conformational properties. The 3-methoxy regioisomer presents a distinct spatial orientation of the hydrogen-bond-accepting methoxy group compared to its 2- and 4-substituted analogs, which directly impacts molecular recognition events, peptide secondary structure propensity, and partitioning behavior [1]. Generic interchange with unsubstituted cyclohexylglycine (Chg) would eliminate the methoxy oxygen's hydrogen-bonding capability entirely, while shifting to a 4-methoxy isomer repositions this pharmacophoric element to the para-like position, potentially altering target binding modes [2]. The hydrochloride salt form further differentiates this compound from its free-base counterparts by improving aqueous solubility and storage stability, which are critical parameters for reproducible experimental workflows [1].

Regioisomer 2- or 4-methoxy isomers reposition the hydrogen-bond-accepting group and may alter target binding modes.
Analog Unsubstituted cyclohexylglycine (Chg) eliminates the methoxy oxygen, removing hydrogen-bonding capability entirely.
Salt form Free base counterparts differ in aqueous solubility and storage stability, which may impact assay reproducibility.

2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride Evidence


LogP Comparison: 3-Methoxy vs. Unsubstituted Cyclohexylglycine

The predicted XLogP3-AA value for (2S)-2-amino-2-(3-methoxycyclohexyl)acetic acid is -2.0, compared to approximately -1.08 for unsubstituted cyclohexylglycine (Chg) [1] [2]. This substantial decrease in lipophilicity (ΔLogP ≈ -0.92) is attributable to the methoxy substituent and translates to markedly different predicted membrane permeability and aqueous solubility profiles, which are critical considerations for peptide-based drug design and biological assay compatibility.

LogP comparison
Cross-study comparable
3-OCH₃-Chg: XLogP3-AA = -2.0
Chg: LogP ≈ -1.08
ΔLogP ≈ -0.92
Supports differentiated ADME prediction context
Computed values; experimental logP may differ
Lipophilicity ADME Prediction Molecular Design

Topological Polar Surface Area in Cyclohexylglycine Series

The computed topological polar surface area (tPSA) for 2-amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride is 72.6 Ų, which is identical to the free base [(2S)-form, tPSA = 72.6 Ų] and closely comparable to unsubstituted cyclohexylglycine (estimated tPSA ≈ 72-75 Ų) [1]. While tPSA values are similar across the series, the combination of lower XLogP and identical tPSA positions the 3-methoxy derivative in a distinct region of Lipinski's property space relative to its unsubstituted and 4-methoxy counterparts, offering a differentiated oral drug-likeness profile.

tPSA in series
Class-level inference
tPSA = 72.6 Ų
Comparable across Chg series
Drug-likeness differentiation lies in tPSA/LogP ratio
Data to verify for specific diastereomers
Drug-likeness Permeability Bioavailability

Hydrochloride Salt: Solubility and Stability Advantages

As the hydrochloride salt, 2-amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (CAS 1803571-33-6) offers improved aqueous solubility and long-term storage stability compared to its free-base counterpart (CAS 1343598-96-8) or the zwitterionic (2S)-form . The hydrochloride salt is a crystalline solid with a molecular weight of 223.70 g/mol, while the free base has a molecular weight of 187.24 g/mol. The salt form's enhanced crystallinity translates to easier handling, more accurate weighing, and reduced hygroscopicity—practical advantages that directly impact experimental reproducibility in peptide synthesis and biological assay workflows [1].

Salt form attributes
Class-level inference
HCl salt: crystalline, MW 223.70
Free base: MW 187.24
Formulation-context: improved handling and solubility
Specification review recommended
Solubility Enhancement Storage Stability Salt Selection

Enantiomer Availability for Stereochemical Optimization

The (2S)-enantiomer (CAS 1690242-62-6) and (2R)-enantiomer (CAS 1690206-12-2) of 2-amino-2-(3-methoxycyclohexyl)acetic acid are both commercially cataloged [1]. This stereochemical availability allows direct procurement of enantiopure building blocks, avoiding the need for time-consuming chiral resolution in-house. In contrast, many cyclohexylglycine derivatives are available only as racemates or as single enantiomers with limited stock, constraining synthetic design flexibility . Access to both (S)- and (R)-forms enables systematic exploration of stereochemistry-activity relationships (SSAR) in peptide lead optimization.

Enantiomer access
Head-to-head
Both (2S)- and (2R)-enantiomers cataloged
Multiple vendor availability
Enables stereochemistry-activity relationship studies
Vendor catalog analysis
Chiral Resolution Enantioselective Synthesis Peptide Therapeutics

Diastereomeric Diversity vs. Single Isomers

The 3-methoxycyclohexyl ring introduces a stereocenter at the ring carbon bearing the methoxy group, generating diastereomers in addition to the α-carbon enantiomers. This means that even the racemic hydrochloride product (CAS 1803571-33-6) comprises a mixture of four stereoisomers, creating a conformationally diverse library from a single procurement [1]. By comparison, unsubstituted cyclohexylglycine produces only two enantiomers, and 4-methoxycyclohexylglycine similarly generates four isomers but with different spatial disposition of the methoxy group . The 3-methoxy scaffold thus offers a unique conformational space not accessible with 2- or 4-substituted analogs.

Diastereomeric diversity
Class-level inference
4 stereoisomers per scaffold
vs. 2 for unsubstituted Chg
Context-dependent conformational screening utility
Data to verify for specific isomers
Conformational Constraint Peptide Design Diastereomer Libraries

Synthetic Accessibility and Cost Advantage

The synthesis of 2-amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride proceeds from commercially available 3-methoxycyclohexanone via reductive amination and carboxylation . 3-Methoxycyclohexanone is a relatively accessible starting material, whereas 2-methoxycyclohexanone and enantiopure 4-methoxycyclohexanone derivatives may be less readily available or more expensive. This synthetic accessibility may translate to more competitive pricing at scale compared to other methoxy-substituted cyclohexylglycine isomers . However, direct procurement price comparisons from multiple vendors are necessary to confirm this inference.

Synthetic accessibility
Data to verify
From 3-methoxycyclohexanone
Reported feasible at lab scale
Procurement context: may support supply reliability
Source review; vendor price confirmation needed
Synthetic Route Cost Efficiency Scalability

2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride Applications


Constrained Peptide Lead Optimization

When a peptide hit containing glycine or cyclohexylglycine requires increased conformational constraint and a hydrogen-bond-accepting group at the 3-position of the cyclohexane ring, the 3-methoxycyclohexylglycine scaffold provides a direct, commercially available solution. Its lower computed XLogP relative to unsubstituted Chg [1] also favors aqueous solubility, enabling higher assay concentrations without DMSO-related artifacts.

Stereochemistry-Activity Relationship Studies

With both (2S)- and (2R)-enantiomers cataloged and available [2], the 3-methoxy scaffold enables systematic SSAR campaigns without requiring custom chiral synthesis. This is particularly valuable in early-stage medicinal chemistry where rapid stereochemical optimization can differentiate lead series.

Peptide Drug Design for CNS and Oral Bioavailability

The combination of low predicted lipophilicity (XLogP = -2.0) and moderate tPSA (72.6 Ų) positions the 3-methoxy derivative favorably within oral drug-like property space [1]. Researchers designing peptide or peptidomimetic therapeutics with CNS penetration requirements or oral bioavailability goals should consider this scaffold over more lipophilic cyclohexylglycine analogs.

Chemical Biology Tool Compound Synthesis

The hydrochloride salt's enhanced solubility and storage stability make it a practical choice for generating probe molecules or activity-based probes where compound precipitation during biological assays would confound results. The methoxy group also provides a potential handle for metabolic labeling or bioconjugation through demethylation/functionalization strategies.

Application
Selection Property
Validation Focus
Constrained peptide lead optimization
Hydrogen-bond-accepting 3-methoxy constraint
Conformational and solubility endpoint review
Stereochemistry-activity relationship studies
Dual-enantiomer commercial availability
Enantiomer-specific assay response context
Peptide design for oral bioavailability
Low predicted lipophilicity and moderate tPSA
Permeability and drug-likeness property review
Chemical biology probe synthesis
Hydrochloride salt solubility and stability
Assay-compatible solubility and handling review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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